3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one
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Overview
Description
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one is a chemical compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light irradiation is used to generate the trifluoromethyl radical from a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis or other efficient trifluoromethylation techniques. The choice of method depends on factors such as cost, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indazole compounds .
Scientific Research Applications
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aromatic ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F3N2O |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,7-tetrahydroindazol-6-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3H2,(H,12,13) |
InChI Key |
QCESNNSBACZNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2C(F)(F)F |
Origin of Product |
United States |
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